molecular formula C8H8ClN3 B1611135 7-Chloro-5,6-dimethylpyrazolo[1,5-A]pyrimidine CAS No. 61098-39-3

7-Chloro-5,6-dimethylpyrazolo[1,5-A]pyrimidine

Cat. No.: B1611135
CAS No.: 61098-39-3
M. Wt: 181.62 g/mol
InChI Key: LGJKMBCWZLRACP-UHFFFAOYSA-N
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Description

7-Chloro-5,6-dimethylpyrazolo[1,5-A]pyrimidine, also known as PD-0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDK) 4 and 6. It was first synthesized by Pfizer in 2004 and has shown promising results in preclinical studies as a potential treatment for various types of cancer.

Scientific Research Applications

Synthesis and Evaluation as Antianxiety and Antimicrobial Agents

7-Chloro-5,6-dimethylpyrazolo[1,5-A]pyrimidine, among its derivatives, has been extensively studied for its potential in medical and biochemical research. This compound's derivatives have been synthesized and evaluated for various applications, including antianxiety and antimicrobial activities. For instance, derivatives of pyrazolo[1,5-a]pyrimidine were synthesized and assessed for antianxiety properties, showing anxiolytic effects comparable to clinically used benzodiazepines without potentiating CNS depressant effects of ethanol or barbiturates, indicating a potential nonbenzodiazepinoid class of antianxiety agents (Kirkpatrick et al., 1977). Additionally, a regioselective synthesis of new pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines in an aqueous medium was achieved, with some compounds showing significant antimicrobial activity, suggesting a potential for developing new antibacterial and antifungal agents (Aggarwal et al., 2011).

Structural Analysis and Interaction with Plasma Protein

The structural analysis of this compound derivatives has also been a subject of interest. Studies on the cation tautomerism, twinning, and disorder in these compounds have contributed to understanding their molecular recognition processes involving hydrogen bonding, crucial for pharmaceuticals' targeted action (Rajam et al., 2017). Moreover, the interaction of novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives with bovine serum albumin (BSA) has been studied, indicating that these compounds could effectively quench BSA's intrinsic fluorescence through a static quenching process, with implications for drug delivery and bioavailability (He et al., 2020).

Antitumor Potential

The antitumor potential of this compound derivatives has been highlighted in various studies. Novel pyrazolopyrimidines derivatives were synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, showcasing cytotoxic activities against human carcinoma cell lines and inhibitory effects on 5-lipoxygenase, suggesting a promising avenue for developing new anticancer drugs (Rahmouni et al., 2016). Another study synthesized and assessed the antitumor activities of 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, displaying significant antitumor activities, further underscoring the therapeutic potential of such compounds (Xin, 2012).

Properties

IUPAC Name

7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-5-6(2)11-7-3-4-10-12(7)8(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJKMBCWZLRACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=CC=N2)N=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494478
Record name 7-Chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61098-39-3
Record name 7-Chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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